molecular formula C13H18O9 B14647349 Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate CAS No. 52492-46-3

Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate

Cat. No.: B14647349
CAS No.: 52492-46-3
M. Wt: 318.28 g/mol
InChI Key: BQVGALFPSBRPQD-UHFFFAOYSA-N
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Description

Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate is a chemical compound that belongs to the class of acetylated sugars. It is a derivative of hexose, specifically modified with acetyl groups at the 3, 4, and 6 positions, and an anhydro bridge between the 2 and 5 positions. This compound is often used in synthetic organic chemistry, particularly in the synthesis of complex carbohydrates and glycosides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate typically involves the acetylation of a suitable hexose derivative. One common method is the acetylation of methyl 2,5-anhydrohexonate using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to ensure selective acetylation at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups and the anhydro bridge play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain enzymes, leading to changes in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate is unique due to its specific acetylation pattern and the presence of the anhydro bridge, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specific glycosides and in studies related to carbohydrate chemistry .

Properties

CAS No.

52492-46-3

Molecular Formula

C13H18O9

Molecular Weight

318.28 g/mol

IUPAC Name

methyl 3,4-diacetyloxy-5-(acetyloxymethyl)oxolane-2-carboxylate

InChI

InChI=1S/C13H18O9/c1-6(14)19-5-9-10(20-7(2)15)11(21-8(3)16)12(22-9)13(17)18-4/h9-12H,5H2,1-4H3

InChI Key

BQVGALFPSBRPQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C

Origin of Product

United States

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